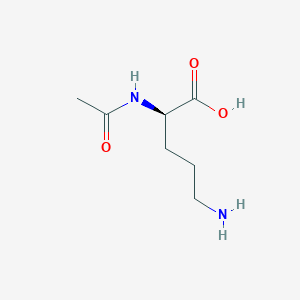
N2-Acetyl-D-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Acetyl-D-ornithine: is a derivative of the amino acid ornithine, characterized by the presence of an acetyl group attached to the nitrogen atom at the second position of the ornithine molecule. It has the molecular formula C7H14N2O3 and is known for its role in various biochemical pathways, particularly in the metabolism of amino acids and the urea cycle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N2-Acetyl-D-ornithine can be synthesized through the acetylation of D-ornithine. The process typically involves the reaction of D-ornithine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the nitrogen atom at the second position .
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods, utilizing specific enzymes like N-acetylornithine deacetylase. These enzymes catalyze the acetylation process with high specificity and efficiency, making the production process more sustainable and eco-friendly .
Analyse Chemischer Reaktionen
Types of Reactions: N2-Acetyl-D-ornithine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by acetylornithine deacetylase, resulting in the formation of ornithine and acetate.
Transamination: Involving the transfer of an amino group to form N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.
Common Reagents and Conditions:
Hydrolysis: Water and acetylornithine deacetylase.
Transamination: 2-oxoglutarate and specific aminotransferases.
Major Products:
Hydrolysis: Ornithine and acetate.
Transamination: N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.
Wissenschaftliche Forschungsanwendungen
Chemistry: N2-Acetyl-D-ornithine is used as a precursor in the synthesis of various nitrogen-containing compounds. It is also employed in studying enzyme mechanisms and metabolic pathways .
Biology: In biological research, this compound is used to investigate the role of acetylation in protein function and regulation. It is also involved in the study of the urea cycle and amino acid metabolism .
Medicine: this compound has potential therapeutic applications in treating metabolic disorders related to the urea cycle. It is also being explored for its role in modulating immune responses and inflammation .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a building block for various chemical syntheses .
Wirkmechanismus
N2-Acetyl-D-ornithine exerts its effects primarily through its involvement in the urea cycle and amino acid metabolism. It acts as a substrate for specific enzymes, such as acetylornithine deacetylase, which catalyze its conversion to ornithine and acetate. This reaction is crucial for maintaining the balance of nitrogen-containing compounds in the body .
Vergleich Mit ähnlichen Verbindungen
- N-acetyl-L-ornithine
- N-acetyl-L-glutamate
- N-acetyl-L-citrulline
Comparison: N2-Acetyl-D-ornithine is unique due to its specific acetylation at the second nitrogen position, which distinguishes it from other acetylated amino acids. This unique structure allows it to participate in specific biochemical reactions and pathways that are not accessible to its analogs .
Eigenschaften
CAS-Nummer |
210545-24-7 |
|---|---|
Molekularformel |
C7H14N2O3 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(2R)-2-acetamido-5-aminopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI-Schlüssel |
JRLGPAXAGHMNOL-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CCCN)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)

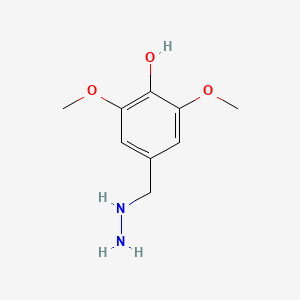

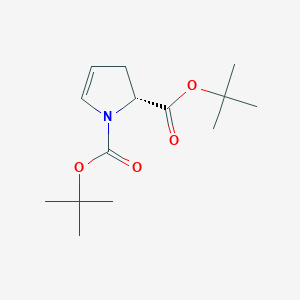
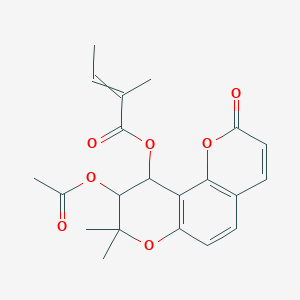
![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)
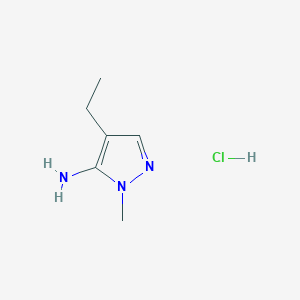

![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
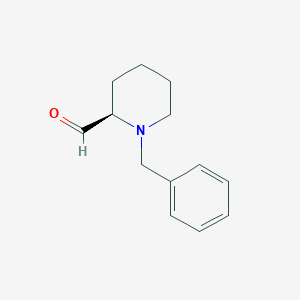
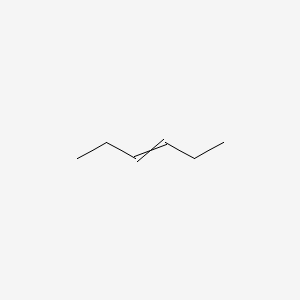
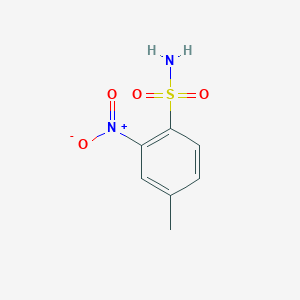
![[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12438311.png)
